Cas no 1261912-24-6 (6-(5-Formylthiophen-2-YL)nicotinic acid)

6-(5-ホルミルチオフェン-2-イル)ニコチン酸は、チオフェン環とニコチン酸骨格を有する多機能な有機化合物です。5位にホルミル基を有するチオフェン環が特徴的で、高い反応性を示します。ニコチン酸部分は医薬品中間体としての応用可能性を持ち、特にヘテロ環化合物の合成において有用です。この化合物は、有機合成化学や材料科学分野での利用が期待され、複雑な分子構築のための重要なビルディングブロックとして機能します。ホルミル基の存在により、さらなる修飾や架橋反応が可能であり、機能性材料の開発において優れた出発物質となります。

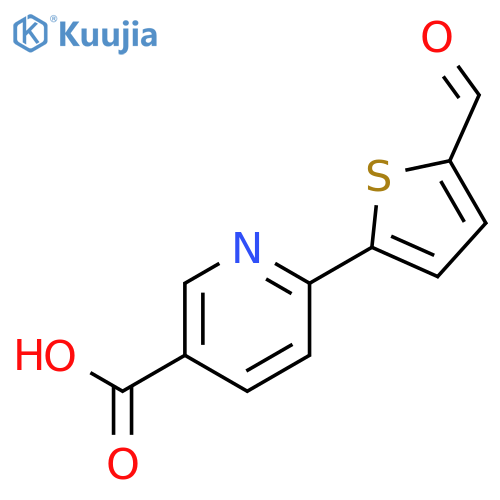

1261912-24-6 structure

商品名:6-(5-Formylthiophen-2-YL)nicotinic acid

CAS番号:1261912-24-6

MF:C11H7NO3S

メガワット:233.243181467056

MDL:MFCD18317154

CID:2763004

PubChem ID:53222979

6-(5-Formylthiophen-2-YL)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 6-(5-Formylthiophen-2-yl)nicotinic acid, 95%

- 6-(5-FORMYLTHIOPHEN-2-YL)NICOTINIC ACID

- SCHEMBL2557775

- DTXSID70687281

- 1261912-24-6

- MFCD18317154

- 6-(5-Formylthiophen-2-YL)nicotinic acid

-

- MDL: MFCD18317154

- インチ: InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)9-3-1-7(5-12-9)11(14)15/h1-6H,(H,14,15)

- InChIKey: OXMHFFCHKGFBJU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 233.01466426Da

- どういたいしつりょう: 233.01466426Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 95.5Ų

6-(5-Formylthiophen-2-YL)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB323684-5 g |

6-(5-Formylthiophen-2-yl)nicotinic acid, 95%; . |

1261912-24-6 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB323684-5g |

6-(5-Formylthiophen-2-yl)nicotinic acid, 95%; . |

1261912-24-6 | 95% | 5g |

€1159.00 | 2025-03-19 |

6-(5-Formylthiophen-2-YL)nicotinic acid 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

1261912-24-6 (6-(5-Formylthiophen-2-YL)nicotinic acid) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261912-24-6)

清らかである:99%

はかる:5g

価格 ($):687.0